2-Quinolinethiol

Catalog No.
S713905
CAS No.
2637-37-8
M.F
C9H7NS
M. Wt
161.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Quinolinethiol

CAS Number

2637-37-8

Product Name

2-Quinolinethiol

IUPAC Name

1H-quinoline-2-thione

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

InChI

InChI=1S/C9H7NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)

InChI Key

KXZSVYHFYHTNBI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=S)N2

Solubility

22.6 [ug/mL]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=S)N2

2-Quinolinethiol, also known as Quinoline-2-thiol, is an organic molecule derived from quinoline with a thiol group (-SH) attached at the second carbon position (C2). It is a colorless to yellow solid []. While its natural occurrence is unknown, it is synthesized for research purposes [].

Scientific interest in 2-Quinolinethiol stems from its potential applications. Studies have explored its use in:

  • Electrochemical investigations: Research has employed 2-Quinolinethiol to study electrode behavior using techniques like hanging mercury drop electrodes [, ].

Molecular Structure Analysis

2-Quinolinethiol possesses a bicyclic structure. The core consists of a six-membered aromatic ring (benzene) fused with a five-membered nitrogen-containing ring (pyridine). The thiol group is attached directly to the second carbon atom of the pyridine ring []. This structure offers interesting electronic properties due to the presence of the aromatic rings and the lone pair on the nitrogen atom, making it a potential candidate for coordination chemistry [].


Chemical Reactions Analysis

  • Oxidation

    The thiol group (SH) is susceptible to oxidation, potentially forming a disulfide bond (S-S) with another thiol molecule or converting to a sulfenic acid (R-SOH) in the presence of an oxidizing agent.

  • Metal complexation

    The lone pair on the nitrogen atom and the thiol group could potentially participate in complex formation with metal ions [].

Synthesis

The reported synthesis of 2-Quinolinethiol involves reacting 2-chloroquinoline with sodium hydrosulfide (NaSH) in an inert solvent like ethanol [].

C9H6ClN (2-chloroquinoline) + NaSH -> C9H7NS (2-Quinolinethiol) + NaCl

Physical And Chemical Properties Analysis

  • Melting point: Likely in the range of 100-200°C (estimation based on similar quinoline derivatives) [].
  • Boiling point: Above 250°C (estimation based on similar quinoline derivatives) [].
  • Solubility: Potentially soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) due to the presence of aromatic rings. Solubility in water is expected to be low due to the hydrophobic nature of the molecule [].

Electrochemistry

One application of 2-Quinolinethiol lies in the study of its electrochemical behavior. Researchers have employed hanging mercury drop electrodes to investigate its oxidation and reduction processes. These studies provide insights into the molecule's electronic structure and its potential interactions with other molecules at the electrode surface [1].

Source

[1] Sigma-Aldrich. (n.d.). 2-Quinolinethiol 97% 2637-37-8. Retrieved March 5, 2024, from

XLogP3

1.9

UNII

XW9BW0P3YZ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2637-37-8

General Manufacturing Information

2(1H)-Quinolinethione: INACTIVE

Dates

Modify: 2023-08-15

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